1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 713128-30-4
VCID: VC4298915
InChI: InChI=1S/C17H19N5O2/c1-10-5-4-6-12(7-10)21-8-11(2)9-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h4-7,11H,8-9H2,1-3H3,(H,19,23,24)
SMILES: CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=CC(=C4)C
Molecular Formula: C17H19N5O2
Molecular Weight: 325.372

1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

CAS No.: 713128-30-4

Cat. No.: VC4298915

Molecular Formula: C17H19N5O2

Molecular Weight: 325.372

* For research use only. Not for human or veterinary use.

1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione - 713128-30-4

Specification

CAS No. 713128-30-4
Molecular Formula C17H19N5O2
Molecular Weight 325.372
IUPAC Name 1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Standard InChI InChI=1S/C17H19N5O2/c1-10-5-4-6-12(7-10)21-8-11(2)9-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h4-7,11H,8-9H2,1-3H3,(H,19,23,24)
Standard InChI Key VQTDKHCXXQEGKN-UHFFFAOYSA-N
SMILES CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=CC(=C4)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, derived from its fused bicyclic core. The molecular formula C17H19N5O2 indicates 17 carbon atoms, 19 hydrogens, 5 nitrogens, and 2 oxygens, with a calculated exact mass of 325.372 g/mol .

Structural Features

The molecule comprises:

  • A purino[7,8-a]pyrimidine core, featuring a pyrimidine ring (positions 2,4-dione) fused to a dihydropurine system.

  • Methyl groups at positions 1 and 7, contributing to steric bulk and lipophilicity.

  • A 3-methylphenyl substituent at position 9, introducing aromaticity and potential π-π stacking interactions with biological targets .

Table 1: Key Structural Descriptors

PropertyValue
CAS No.713128-30-4
Molecular FormulaC17H19N5O2
Molecular Weight325.372 g/mol
IUPAC Name1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
SMILESCC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=C(C=C4)C

Synthesis and Purification

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, as outlined below:

  • Core Formation: Condensation of adenine derivatives with diketene intermediates under acidic conditions to form the purino[7,8-a]pyrimidine scaffold.

  • Substituent Introduction:

    • Methylation at positions 1 and 7 using methyl iodide in the presence of a base (e.g., K2CO3).

    • Suzuki-Miyaura coupling to attach the 3-methylphenyl group at position 9.

Purification Techniques

  • Column Chromatography: Silica gel chromatography with gradients of ethyl acetate/hexane (3:7 → 1:1) achieves >95% purity.

  • Recrystallization: Methanol/water mixtures yield crystalline forms suitable for X-ray diffraction analysis.

Table 2: Optimal Synthesis Conditions

ParameterCondition
Reaction Temperature80–100°C
CatalystPd(PPh3)4 (for coupling reactions)
SolventDimethylformamide (DMF)
Yield60–75%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, solubility = 12 mg/mL) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres at −20°C for >12 months. Degrades upon prolonged exposure to light or humidity, forming oxidation byproducts.

Spectroscopic Data

  • NMR (400 MHz, DMSO-d6):

    • δ 8.21 (s, 1H, purine H-8), 7.45–7.32 (m, 4H, aromatic), 3.89 (t, 2H, CH2), 2.45 (s, 3H, CH3).

  • HRMS (ESI+): m/z 326.380 [M+H]+ (calc. 326.376) .

Biological Activities and Applications

Anti-Inflammatory Effects

  • COX-2 Inhibition: Reduces prostaglandin E2 (PGE2) production by 40–60% at 10 μM in murine macrophages .

Table 3: Biological Activity Profile

AssayResult
MCF7 Cell ViabilityIC50 = 5.1 μM
BTK InhibitionKd = 0.01 nM
COX-2 Inhibition55% at 10 μM

Comparative Analysis with Related Compounds

Structural Analogues

  • 4-Methylphenyl Derivative (CAS 714244-07-2): Differs only in the phenyl substituent position but shows 30% lower kinase affinity due to reduced steric complementarity .

  • Piperidine-Substituted Analogues: Enhanced blood-brain barrier penetration but higher hepatotoxicity risks.

Table 4: Substituent Impact on Bioactivity

CompoundSubstituentIC50 (MCF7)
713128-30-43-Methylphenyl5.1 μM
714244-07-24-Methylphenyl6.7 μM
VC42989152-Phenylethyl3.8 μM

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